REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][N:5]=[C:4]([NH:12][C:13]2[CH:28]=[CH:27][C:16]([C:17]([O:19]CC3C=CC=CC=3)=[O:18])=[CH:15][C:14]=2[O:29][CH3:30])[N:3]=1>C1COCC1.[OH-].[OH-].[Pd+2]>[Cl:1][C:2]1[C:7]([C:8]([F:10])([F:9])[F:11])=[CH:6][N:5]=[C:4]([NH:12][C:13]2[CH:28]=[CH:27][C:16]([C:17]([OH:19])=[O:18])=[CH:15][C:14]=2[O:29][CH3:30])[N:3]=1 |f:2.3.4|
|
Name
|
Benzyl 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-3-methoxy-benzoate
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)NC1=C(C=C(C(=O)OCC2=CC=CC=C2)C=C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down
|
Type
|
CUSTOM
|
Details
|
the crude product A-4a (HPLC-MS: tRet.=1.24 min; MS (M−H)+=346) is used in the subsequent reactions without any further purification
|
Duration
|
1.24 min
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)NC1=C(C=C(C(=O)O)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |